molecular formula C6H13NO B1294512 3-Hydroxy-1-methylpiperidine CAS No. 3554-74-3

3-Hydroxy-1-methylpiperidine

Cat. No. B1294512
CAS RN: 3554-74-3
M. Wt: 115.17 g/mol
InChI Key: UKANCZCEGQDKGF-UHFFFAOYSA-N
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Description

The compound 3-Hydroxy-1-methylpiperidine is a derivative of piperidine, which is a six-membered heterocycle containing one nitrogen atom. It is a structural motif present in a variety of bioactive compounds and natural products, making it a significant scaffold in medicinal chemistry and natural product synthesis .

Synthesis Analysis

The synthesis of 3-Hydroxy-1-methylpiperidine and its derivatives has been a subject of interest due to its relevance in pharmaceuticals. Various synthetic routes have been explored to achieve enantiopure derivatives of 3-Hydroxy-1-methylpiperidine. For instance, enantiomerically pure 3-hydroxypipecolic acids have been synthesized from methyl 7-methyl-3-oxo-6-octenoate, involving asymmetric hydrogenation and electrophilic amination as key steps . Additionally, facile syntheses of enantiopure trans- and cis-3-hydroxypiperidine derivatives have been reported, featuring Rh-catalyzed cyclohydrocarbonylation . The synthetic versatility of hydroxypiperidine building blocks has been further explored, resulting in a library of enantiopure functionalized piperidines, with N-acyliminium ion-mediated C-C bond formation and cross-metathesis reactions being crucial steps .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-1-methylpiperidine derivatives has been studied through various techniques. For example, the crystal structure of 4-hydroxy-1-methylpiperidine betaine has been determined by X-ray diffraction, revealing two antipodal chair conformations with different orientations of the methyl and hydroxyl groups . Similarly, cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride have been prepared, showing a chair conformation of the piperidinium ring with disordered hydroxyl groups .

Chemical Reactions Analysis

The reactivity of 3-Hydroxy-1-methylpiperidine derivatives has been explored in the context of their potential as ionic liquids and pharmaceutical agents. For instance, 3-methylpiperidinium ionic liquids have been produced from 3-methylpiperidine, demonstrating electrochemical stability and potential as high-performing electrolytes . In pharmacology, attempts to enhance the potency of dopamine autoreceptor agonists have led to the synthesis of a 5-(methylmercapto)methyl-substituted derivative of 3-PPP, although the anticipated potency increase was not observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-1-methylpiperidine derivatives have been extensively studied. Ionic liquids based on the 3-methylpiperidinium cation core have been characterized by their density, viscosity, and ionic conductivity, with systematic studies revealing general trends related to the cation ring size and asymmetry effects . Vibrational spectroscopic studies, including FT-IR and FT-Raman, have been conducted on related compounds like 3-hydroxy-6-methyl-2-nitropyridine to investigate molecular stability, bond strength, and chemical reactivity .

Scientific Research Applications

NMR Studies and Conformational Analysis

  • NMR Study of Derivatives : 1-carbethoxymethyl-4-hydroxy-1-methylpiperidinium chlorides and related compounds were studied using 1H and 13C NMR spectroscopy. These studies revealed insights into the conformations of these compounds, differentiating between equatorial and axial protons and calculating magnetic isotropic shielding tensors (Dega-Szafran, Dulewicz, & Szafran, 2006).

  • X-ray and FTIR Studies : X-ray diffraction and FTIR spectroscopy have been used to study the ring inversion in 4-hydroxy-1-methylpiperidine betaine, revealing two antipodal chair conformations and forming zigzag chains linked by hydrogen bonds (Dega-Szafran, Dutkiewicz, Fojud, Kosturkiewicz, & Szafran, 2009).

Application in Natural Product Synthesis

  • Synthesis of Bioactive Compounds : The 3-hydroxypiperidine skeleton, which includes derivatives of 3-hydroxy-1-methylpiperidine, is a key element in the synthesis of many bioactive compounds and natural products. This review highlights various methods for synthesizing natural products containing this scaffold (Wijdeven, Willemsen, & Rutjes, 2010).

Safety And Hazards

3-Hydroxy-1-methylpiperidine is a combustible liquid and may cause respiratory irritation . It causes serious eye irritation and skin irritation . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when the risk of exposure occurs . It should be used in a well-ventilated area and stored away from strong oxidizing agents .

Future Directions

Piperidines, including 3-Hydroxy-1-methylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKANCZCEGQDKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883920
Record name 3-Piperidinol, 1-methyl-
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-methylpiperidine

CAS RN

3554-74-3
Record name 3-Hydroxy-1-methylpiperidine
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Record name 3-Piperidinol, 1-methyl-
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Record name 3-Hydroxy-1-methylpiperidine
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Record name 3-Piperidinol, 1-methyl-
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Record name 3-Piperidinol, 1-methyl-
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Record name 1-methylpiperidin-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
Y Du, Y Wang, GT Rochelle - Chemical Engineering Journal, 2017 - Elsevier
… For example, hydroxylation of n-methylpiperidine gives a mixture of 3-hydroxy-1-methylpiperidine, and 4-hydroxy-1-methylpiperidine [38], [39]. 3-Hydroxy-1-methylpiperidine is …
Number of citations: 37 www.sciencedirect.com
TB Zalucky, G Hite - Journal of Medicinal Chemistry, 1960 - ACS Publications
… Optical rotatory dispersion data for (+)-3-benzoyl-3-hydroxy-1-methylpiperidine (III) and (—)-3-chloro-3-benzoyl-l-methylpiperidine (IV) indicated the presence of an—·· …
Number of citations: 12 pubs.acs.org
竹村庄司, 三木康義, 駒田富佐夫, 高橋恵子… - Chemical and …, 1979 - jlc.jst.go.jp
… Compound 17 (one of the type A compounds) was obtained by acetylation of 3-hydroxy1-methylpiperidine (15) followed by quaternization with methyl iodide to yield the desired …
Number of citations: 2 jlc.jst.go.jp
S TAKEMURA, Y MIKI, F KOMADA… - Chemical and …, 1979 - jstage.jst.go.jp
… Compound 17 (one of the type A compounds) was obtained by acetylation of 3—hydroxy1—methylpiperidine (15) followed by quaternization with methyl iodide to yield the desired …
Number of citations: 11 www.jstage.jst.go.jp
EG Brain, FP Doyle, MD Mehta - Journal of the Chemical Society …, 1961 - pubs.rsc.org
Two types of rearrangement in the pyrrolidine-piperidine series are distinguished. Thermal rearrangement of 2-chloromethyl-l-methyl-pyrrolidine to 3-chloro-l-methylpiperidine has been …
Number of citations: 0 pubs.rsc.org
A Honda, K Yamashita, T Ikegami, T Hara… - Journal of lipid …, 2009 - ASBMB
… In the present study, tertiary amine moieties were successfully introduced to MA by esterification with 3-hydroxy-1-methylpiperidine. Thus, the reaction for the synthesis of carboxylic …
Number of citations: 23 www.jlr.org
CA Lbarra, R Cuervo… - Journal of the …, 1991 - pubs.rsc.org
… The obvious approach to the synthesis of these compounds, the nucleophilic substitution of the 3-tosyl derivative of the commercially available 3-hydroxy- 1-methylpiperidine, failed to …
Number of citations: 3 pubs.rsc.org
Y Yamashita, KI Tanaka, T Asano, N Yamakawa… - Bioorganic & Medicinal …, 2014 - Elsevier
… The title compound ((S)-1) was synthesized using the same procedure described for the preparation of (R)-mepenzolate, except for the use of (S)-3-hydroxy-1-methylpiperidine instead …
Number of citations: 9 www.sciencedirect.com
V Ilkei, L Hazai, S Antus, H Bölcskei - Studies in Natural Products …, 2018 - Elsevier
… The consequences were similar when a pyridine or pyrimidine ring was introduced instead of the 3-hydroxy-1-methylpiperidine moiety. The double bond in the piperidine ring (124) …
Number of citations: 8 www.sciencedirect.com
CR Dunbar - 2015 - era.library.ualberta.ca
… Experimental and calculated product ratios in the reaction of 3-hydroxy-1methylpiperidine 162 with benzyl chloride in DCM. ................................................................. 114 Table 14. …
Number of citations: 2 era.library.ualberta.ca

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